molecular formula C16H20N4O3 B4098388 2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide

2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide

Cat. No.: B4098388
M. Wt: 316.35 g/mol
InChI Key: JNVXQHLOVJAJFL-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidine-2,5-dione moiety and a piperazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved through the reaction of an appropriate anhydride with an amine, followed by cyclization.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.

    Acetylation: The final step involves the acetylation of the piperazine nitrogen to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as ion channels or enzymes. For instance, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, leading to its anticonvulsant effects . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide is unique due to its combination of a pyrrolidine-2,5-dione moiety and a piperazine ring

Properties

IUPAC Name

2-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c17-14(21)11-18-6-8-19(9-7-18)13-10-15(22)20(16(13)23)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXQHLOVJAJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.